molecular formula C15H15N3O3S B6462339 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549005-80-1

4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6462339
CAS RN: 2549005-80-1
M. Wt: 317.4 g/mol
InChI Key: INADMVYATYEKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Scientific Research Applications

5-MTCA has been found to have a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of a variety of organic compounds. It has also been used as a tool for studying biochemical and physiological processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction pathways. Additionally, 5-MTCA has been used in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways.

Mechanism of Action

The mechanism of action of 5-MTCA is not yet fully understood. However, it is believed to act as a catalyst in the formation of various organic compounds, as well as a reagent in the synthesis of small molecule inhibitors. Additionally, 5-MTCA is thought to interact with proteins and pathways involved in the regulation of gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTCA are not yet fully understood. However, it has been found to be effective in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways. Additionally, 5-MTCA has been found to be effective in the regulation of gene expression and signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 5-MTCA in laboratory experiments has several advantages. It is highly efficient and cost-effective, making it a suitable choice for laboratory experiments. Additionally, 5-MTCA is highly versatile and can be used as a catalyst, as a reagent, and as a tool for studying biochemical and physiological processes. However, there are some limitations to the use of 5-MTCA in laboratory experiments. It is not yet fully understood, and its mechanism of action is not yet fully understood. Additionally, it is not yet known what effects it may have on biochemical and physiological processes.

Future Directions

The potential future directions for 5-MTCA are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to identify new applications for 5-MTCA in laboratory experiments. Additionally, further research is needed to identify new methods of synthesis and purification of 5-MTCA. Finally, further research is needed to identify new potential uses of 5-MTCA in scientific research.

Synthesis Methods

5-MTCA is synthesized by a three-step process that involves the use of a variety of reagents. The first step involves the formation of a pyridine-2-carboxamide from a 5-methylthiophene-2-carboxylic acid and an azetidine-3-carboxylic acid. This is followed by a condensation reaction with the pyridine-2-carboxamide to form the desired 5-MTCA. Finally, the 5-MTCA is purified by recrystallization and dried. This synthesis method has been found to be highly efficient and cost-effective, making it a suitable choice for laboratory experiments.

properties

IUPAC Name

4-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-2-3-13(22-9)15(20)18-7-11(8-18)21-10-4-5-17-12(6-10)14(16)19/h2-6,11H,7-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADMVYATYEKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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